1-(2-Ethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one
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Overview
Description
1-(2-Ethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl group and a phenyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The ethyl group can be introduced to the piperidine ring through alkylation reactions using ethyl halides in the presence of a base.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through Friedel-Crafts acylation reactions involving the phenyl ring and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Ethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one: Similar structure with a methyl group instead of an ethyl group on the piperidine ring.
1-(2-Ethylpiperidin-1-yl)-2-phenylethan-1-one: Similar structure without the methyl group on the phenyl ring.
Uniqueness
1-(2-Ethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one is unique due to the specific combination of substituents on the piperidine and phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
599162-21-7 |
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Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C16H23NO/c1-3-15-6-4-5-11-17(15)16(18)12-14-9-7-13(2)8-10-14/h7-10,15H,3-6,11-12H2,1-2H3 |
InChI Key |
MJFFKCAKGJBXEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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